1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(propan-2-yl)piperazine
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Overview
Description
1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(propan-2-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an oxadiazole moiety and a methylphenyl group
Preparation Methods
The synthesis of 1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(propan-2-yl)piperazine involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dioxane. Industrial production methods may employ similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like sodium hydride or sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, methanol, and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted piperazine and oxadiazole derivatives .
Scientific Research Applications
1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(propan-2-yl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. The oxadiazole moiety plays a crucial role in binding to enzymes and receptors, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar compounds to 1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(propan-2-yl)piperazine include:
- 1-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(propan-2-yl)piperazine
- 1-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(propan-2-yl)piperazine
- 1-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(propan-2-yl)piperazine
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The unique properties of this compound, such as its specific antimicrobial activity and potential therapeutic applications, set it apart from its analogs .
Properties
Molecular Formula |
C18H26N4O |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H26N4O/c1-14(2)22-12-10-21(11-13-22)9-8-17-19-18(20-23-17)16-6-4-15(3)5-7-16/h4-7,14H,8-13H2,1-3H3 |
InChI Key |
ZIZDPRGALYDVJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCN3CCN(CC3)C(C)C |
Origin of Product |
United States |
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